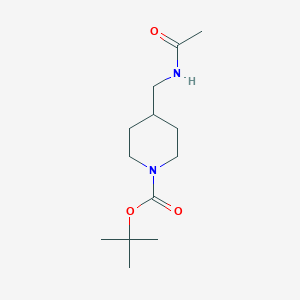

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate

Description

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, an acetamidomethyl group, and a piperidine ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name |

tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-10(16)14-9-11-5-7-15(8-6-11)12(17)18-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYDXPLULMCAKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1CCN(CC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetamidomethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the acetamidomethyl group to an amine group.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate is unique due to the presence of the acetamidomethyl group, which imparts specific reactivity and biological activity. This distinguishes it from other piperidine derivatives that may lack this functional group or possess different substituents.

Biological Activity

Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H19N2O2

- Molecular Weight : 223.29 g/mol

- CAS Number : 181269-69-2

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The tert-butyl and acetamidomethyl groups contribute to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound could interact with specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study assessed various derivatives against bacterial strains, demonstrating that modifications in the piperidine structure can enhance activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | High |

| Control Compound A | High | Moderate |

| Control Compound B | Low | Low |

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. For example, it was tested on THP-1 macrophage cells to evaluate its effect on NLRP3 inflammasome activation. The results indicated a significant reduction in IL-1β release and pyroptosis when treated with this compound.

| Treatment | % Inhibition of IL-1β Release | % Decrease in Pyroptosis |

|---|---|---|

| Vehicle Control | 0% | 0% |

| This compound (10 µM) | 75% | 60% |

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The compound showed promising results, particularly against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Inflammatory Response Modulation

Another study focused on the anti-inflammatory properties of the compound in a model of acute inflammation induced by lipopolysaccharide (LPS). The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Tert-butyl 4-(acetamidomethyl)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-approved respirators when handling powdered forms to prevent inhalation .

- Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles; ensure eyewash stations are accessible .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis or oxidation .

Q. Which analytical methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) to confirm structural integrity. Compare peaks with PubChem-calculated spectra .

- Mass Spectrometry : Employ high-resolution LC-MS to verify molecular weight (e.g., expected [M+H]⁺ ~311.4 g/mol) .

- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ=254 nm) and acetonitrile/water gradients to assess purity (>95%) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Stepwise Optimization : Start with piperidine backbone functionalization using tert-butyl carbamate, followed by acetamidomethyl introduction via reductive amination .

- Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation steps to minimize byproducts .

- Solvent Choice : Prefer polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR) for this compound?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C) .

- 2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous proton-carbon correlations .

- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ADF) .

Q. What strategies mitigate steric hindrance from the tert-butyl group during functionalization reactions?

- Methodological Answer :

- Protecting Group Alternatives : Replace tert-butyl with Boc (tert-butoxycarbonyl) for reversible steric shielding .

- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled temperatures (80–120°C) to overcome steric barriers .

- Enzymatic Catalysis : Use lipases or esterases for regioselective modifications of the piperidine ring .

Q. How can researchers evaluate the biological interaction potential of this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina; focus on acetamidomethyl’s hydrogen-bonding capacity .

- Cellular Assays : Test cytotoxicity in HEK293 or HeLa cells via MTT assays (IC₅₀ determination) .

- Metabolic Stability : Assess hepatic clearance using human liver microsomes and LC-MS/MS quantification .

Data Contradiction Analysis

Q. How should conflicting toxicity data from different SDS sources be interpreted?

- Methodological Answer :

- Source Evaluation : Prioritize SDS from regulatory-compliant manufacturers (e.g., Key Organics, Kishida Chemical) over commercial vendors .

- In-House Testing : Conduct acute toxicity assays (OECD 423) on rodents for oral/ocular exposure .

- Literature Cross-Validation : Compare with structurally analogous compounds (e.g., tert-butyl piperidine derivatives) in PubChem Toxicity Database .

Synthesis and Purification Workflow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.